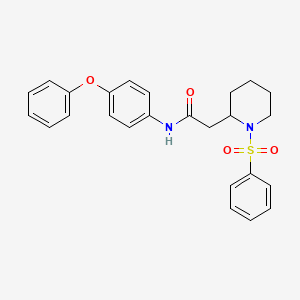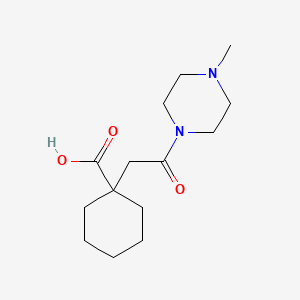![molecular formula C17H14N2O3S2 B2447304 N-(6-(methylthio)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 941967-19-7](/img/structure/B2447304.png)
N-(6-(methylthio)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antibacterial and Antimicrobial Properties
- Research indicates that analogs of N-(6-(methylthio)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide show promise as antibacterial agents. In particular, compounds within this group have demonstrated significant activity against bacteria such as Staphylococcus aureus and Bacillus subtilis, suggesting potential for use in combating bacterial infections (Palkar et al., 2017).
Synthesis and Structural Applications
- Studies on the synthesis of related compounds, like 2,3-dihydrobenzo[1,4]dioxine, have expanded the understanding of chemical processes and the potential applications of these compounds in various fields, including material science and pharmaceuticals (Gabriele et al., 2006).
Anti-Cancer Potential
- Certain derivatives within this chemical class have shown potential as anti-cancer agents. For instance, research on thiazole derivatives indicates that they possess properties capable of inhibiting the growth of tumor cells, suggesting a role in the development of new cancer therapies (Ostapiuk et al., 2017).
Enzyme Inhibition and Potential Therapeutic Uses
- Some compounds structurally related to this compound have been found to exhibit enzyme inhibitory activities. This includes potential as α-glucosidase and acetylcholinesterase inhibitors, indicating possible use in treatments for diseases like diabetes and Alzheimer's (Abbasi et al., 2019).
Antioxidant Properties
- Research has also explored the antioxidant capabilities of benzothiazole derivatives. These compounds have been observed to possess radical scavenging activity, indicating potential for development into treatments that mitigate oxidative stress-related damage (Ahmad et al., 2012).
Future Directions
The extraordinarily satisfying properties of the thiazole-related drugs have motivated organic chemists to set out to synthesize, using simple methodologies, a great number of novel chemotherapeutic agents . This synthetic manipulation is expected to greatly expand the repertoire of reaction types in heterocyclic chemistry and pave the way for new syntheses of bioactive compounds .
Mechanism of Action
Target of Action
The compound, also known as N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide, is a derivative of thiazole . Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Mode of Action
The mode of action of thiazole derivatives can vary depending on the specific compound and its targets. For instance, some thiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, contributing to their anti-inflammatory effects . .
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways. For example, they can inhibit the cyclo-oxygenase pathway, reducing the production of prostaglandins and thereby exerting anti-inflammatory effects . .
Result of Action
The result of the compound’s action can vary depending on its targets and mode of action. For instance, thiazole derivatives with anti-inflammatory activity can reduce inflammation and pain . .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been known to interact with various enzymes, proteins, and other biomolecules . For instance, some thiazole derivatives have shown anti-inflammatory activity, which is believed to be mediated chiefly through the inhibition of the biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .
Cellular Effects
Some thiazole derivatives have exhibited anti-cancer activity against various cancer cell lines . These compounds were found to be more effective against certain cell lines, suggesting that they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, some thiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Temporal Effects in Laboratory Settings
It is known that thiazole derivatives can exhibit changes in their effects over time, including their stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of N-(6-(methylthio)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide at different dosages in animal models have not been reported. Thiazole derivatives have been studied for their effects at different dosages in animal models .
Metabolic Pathways
Thiazole derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Thiazole derivatives are known to interact with various transporters or binding proteins .
Subcellular Localization
Thiazole derivatives are known to be involved in various cellular processes, which could potentially involve specific compartments or organelles .
properties
IUPAC Name |
N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S2/c1-23-10-6-7-11-15(8-10)24-17(18-11)19-16(20)14-9-21-12-4-2-3-5-13(12)22-14/h2-8,14H,9H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZOGBBQEUFMSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3COC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B2447223.png)
![4-Methoxy-3-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid](/img/structure/B2447224.png)
![N-[4-[[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2447225.png)
![2-(4-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2447226.png)

![2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2447230.png)




![5-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-3-thiophen-3-ylpyrazole](/img/structure/B2447239.png)
![[7-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid](/img/structure/B2447240.png)
![[3,4,5-Triacetyloxy-6-[3-hydroxy-4-[2-(1,3-thiazol-4-yl)acetyl]phenoxy]oxan-2-yl]methyl acetate](/img/structure/B2447241.png)
